![molecular formula C21H17Br2N3 B2764195 2,6-Bis(4-bromophenyl)-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene CAS No. 303786-87-0](/img/structure/B2764195.png)
2,6-Bis(4-bromophenyl)-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromophenyl compounds are a class of organic compounds that contain a phenyl ring substituted with one or more bromine atoms . They are used in various fields such as medicine, agriculture, and polymer materials .
Synthesis Analysis
Bromophenyl compounds can be synthesized through various methods. One common method is the bromination of benzene, where bromine is added to a benzene ring in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of bromophenyl compounds depends on the number and position of the bromine atoms on the phenyl ring. The presence of bromine atoms can significantly affect the physical and chemical properties of these compounds .Chemical Reactions Analysis
Bromophenyl compounds can undergo various chemical reactions. For example, they can participate in Suzuki cross-coupling reactions, which are used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
Bromophenyl compounds generally have high boiling points and melting points due to the presence of bromine atoms . They are usually insoluble in water but can dissolve in organic solvents .Wissenschaftliche Forschungsanwendungen
- For instance, dibenzoylmethane (another diaryl ketone) is a crucial intermediate in the synthesis of antiemetic drugs like dimenhydrinate and cinnarizine . Similarly, 4,4’-Dibromobenzophenone plays a similar role in various synthetic pathways .
- Recent studies have highlighted the antileishmanial and antimalarial potential of 4,4’-Dibromobenzophenone . In particular, it exhibits potent in vitro antipromastigote activity against Leishmania major parasites .
- For example, a copolymer synthesized from 2,6-bis(4-bromophenyl)-4-(naphthalen-1-yl) pyridine and thiophene-based diboronic ester showed promising optical properties .
- Computational studies have explored the binding interactions of 4,4’-Dibromobenzophenone with specific protein pockets. For instance, it shows favorable binding in the active site of LmPTR1 , an enzyme related to antiparasitic activity .
Organic Synthesis and Intermediates
Antiparasitic Activity
Polymer Chemistry
Molecular Simulation Studies
Wirkmechanismus
Target of Action
Similar compounds with bromophenyl groups have been known to interact with various proteins and enzymes in the body .
Mode of Action
Bromophenyl groups are often involved in halogen bonding interactions with their targets, which can lead to changes in the conformation or activity of the target .
Biochemical Pathways
Bromophenyl groups can potentially influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Bromophenyl groups are generally well absorbed and distributed in the body, and they are metabolized primarily in the liver .
Result of Action
Bromophenyl groups can potentially induce a variety of effects at the molecular and cellular level depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interactions with its targets and its overall stability .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,6-bis(4-bromophenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Br2N3/c22-16-8-4-14(5-9-16)19-13-26-21-18(19)3-1-2-12-25(21)20(24-26)15-6-10-17(23)11-7-15/h4-11,13H,1-3,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETOUJGCVRFHNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C3=C(C1)C(=CN3N=C2C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(4-bromophenyl)-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.